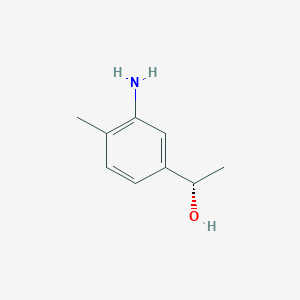

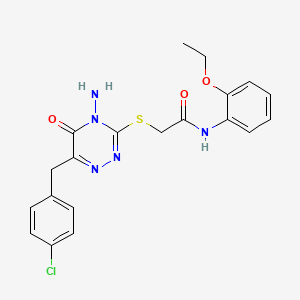

(1S)-1-(3-Amino-4-methylphenyl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S)-1-(3-Amino-4-methylphenyl)ethanol, also known as AMPEA, is a chemical compound that belongs to the family of phenethylamines. AMPEA is a chiral molecule, which means it has a non-superimposable mirror image. It has been found to have potential applications in scientific research due to its unique biochemical and physiological effects.

科学的研究の応用

Fragrance Applications

A study by Scognamiglio et al. (2012) explored the toxicologic and dermatologic aspects of 2-(3-methylphenyl) ethanol, which is structurally related to (1S)-1-(3-Amino-4-methylphenyl)ethanol. This compound is part of the Aryl Alkyl Alcohols group, commonly used in fragrance ingredients due to its primary alcohol group and aryl group structure, often represented as Ar-C-(R1)(R2)OH. This research provides insights into the safety assessment of similar compounds in fragrance applications (Scognamiglio et al., 2012).

Chemical Oxidation Processes

Li et al. (2013) investigated the oxidation of various secondary alcohols, including 1-(3-aminophenyl)ethanol, with performic acid. This study highlights a new reaction pathway for the direct oxidation of secondary alcohols to esters, providing valuable insights for chemical processes involving (1S)-1-(3-Amino-4-methylphenyl)ethanol and similar compounds (Li et al., 2013).

Antitumor Activity

Research by Isakhanyan et al. (2016) on tertiary aminoalkanol hydrochlorides, including derivatives of 1-(4-methylphenyl)ethanol, indicates potential antitumor activity. This study expands the understanding of biological applications and antitumor properties of compounds related to (1S)-1-(3-Amino-4-methylphenyl)ethanol (Isakhanyan et al., 2016).

Chiral Intermediate Synthesis

The study by Liu et al. (2014) focused on the asymmetric hydrolysis of 1-(3’,4’-methylenedioxyphenyl)ethyl acetate using an enzyme from Bacillus amyloliquefaciens. This process is relevant for producing optically pure 1-(3’,4’-methylenedioxyphenyl) ethanol, a key intermediate for certain pharmaceuticals, and could be applied to similar chiral syntheses involving (1S)-1-(3-Amino-4-methylphenyl)ethanol (Liu et al., 2014).

Peptide Synthesis

Verhart and Tesser (2010) described the development of new amino-protective groups for peptide synthesis, derived from modifications of the methyl group in 2-(methylsulphonyl)ethanol. These findings are relevant to the synthesis of peptides and proteins where (1S)-1-(3-Amino-4-methylphenyl)ethanol or similar compounds might be used (Verhart & Tesser, 2010).

特性

IUPAC Name |

(1S)-1-(3-amino-4-methylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,10H2,1-2H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDMUEAXEZMIQE-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H](C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(3-Amino-4-methylphenyl)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B2369747.png)

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2369749.png)

![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2369752.png)

![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2369754.png)

![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2369755.png)

![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2369758.png)

![methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2369766.png)

![4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2369768.png)